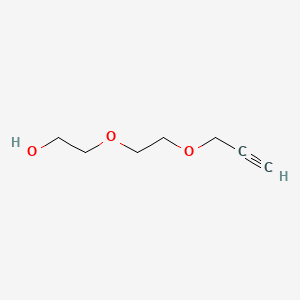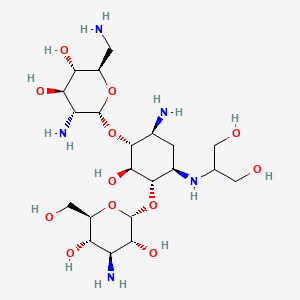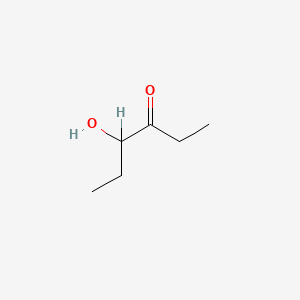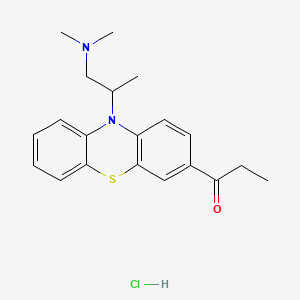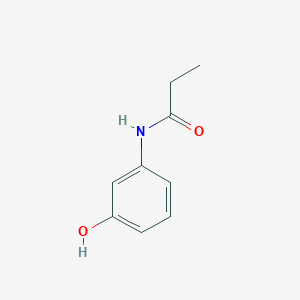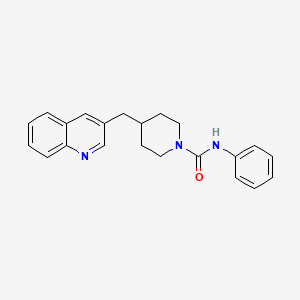
N-苯基-4-(喹啉-3-基甲基)哌啶-1-甲酰胺
概述
描述
PF 750,也称为N-苯基-4-(喹啉-3-基甲基)哌啶-1-甲酰胺,是一种强效、时间依赖性、不可逆的脂肪酸酰胺水解酶 (FAAH) 抑制剂。FAAH 是一种负责水解和失活脂肪酸酰胺的酶,包括花生四烯酰乙醇胺和油酰胺。PF 750 对 FAAH 表现出高选择性,使其成为生物化学研究中宝贵的工具 .
科学研究应用
PF 750 在科学研究中具有广泛的应用:
化学: 在涉及 FAAH 和相关酶的研究中用作选择性抑制剂。
生物学: 有助于了解 FAAH 在脂肪酸酰胺代谢中的作用。
医学: 正在研究其在与内源性大麻素系统相关的疾病(如疼痛和炎症)中的潜在治疗应用。
工业: 用于开发针对 FAAH 的新药剂
作用机制
PF 750 通过共价修饰 FAAH 的活性位点丝氨酸亲核试剂发挥其作用。这种不可逆抑制阻止了 FAAH 水解脂肪酸酰胺,导致这些信号分子的水平升高。分子靶点包括 FAAH 的活性位点,所涉及的途径与内源性大麻素系统有关 .
未来方向
The compound represents a novel mechanistic class of FAAH inhibitors . These findings pave the way to the rationale design of new molecules that, by acting as positive or negative heterotropic effectors of FAAH, may control more efficiently its activity . This could potentially lead to the development of effective drugs for human therapy, particularly for the treatment of pain, inflammation, and other central nervous system disorders .
生化分析
Biochemical Properties
PF 750 acts as a potent, time-dependent, irreversible inhibitor of FAAH . It achieves this through a covalent modification of the enzyme’s active site serine nucleophile . This interaction with FAAH is highly selective, with PF 750 showing no discernable off-site activity up to concentrations of 500 µM .
Cellular Effects
The inhibition of FAAH by PF 750 leads to an increase in the levels of fatty acid amides, such as anandamide . These molecules are endogenous ligands for cannabinoid receptors, and their increased presence can lead to a variety of cellular effects. For example, anandamide is known to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
PF 750 exerts its effects at the molecular level through the covalent carbamylation of FAAH’s serine nucleophile . This modification inhibits the enzyme’s activity, preventing it from hydrolyzing fatty acid amides . As a result, the levels of these molecules increase, leading to enhanced signaling through cannabinoid receptors .
Temporal Effects in Laboratory Settings
PF 750 is a time-dependent inhibitor of FAAH, with its potency increasing with longer preincubation times . For example, when preincubated with recombinant human FAAH for 5 minutes, PF 750 has an IC50 value of 0.6 µM. This decreases to 0.016 µM when the preincubation time is increased to 60 minutes .
Dosage Effects in Animal Models
While specific dosage effects of PF 750 in animal models are not available in the current literature, it is known that FAAH inhibitors in general can have dose-dependent effects. For example, higher doses might lead to more pronounced increases in fatty acid amide levels and thus stronger physiological effects. Very high doses could potentially lead to off-target effects or toxicity .
Metabolic Pathways
PF 750 is involved in the metabolic pathway of fatty acid amides. By inhibiting FAAH, it prevents the breakdown of these molecules, leading to their accumulation . This can affect metabolic flux and metabolite levels, particularly in pathways involving endocannabinoids .
Transport and Distribution
Given its role as a FAAH inhibitor, it is likely that it is transported to wherever FAAH is present, which includes various tissues throughout the body .
Subcellular Localization
The subcellular localization of PF 750 is likely to be wherever FAAH is found within cells. FAAH is an integral membrane protein, so PF 750 would be expected to localize to the same membrane-bound compartments .
准备方法
合成路线和反应条件
PF 750 可以通过一个多步骤过程合成,包括以下关键步骤:
哌啶核的形成: 合成从制备哌啶核开始,这涉及在受控条件下使适当的起始物质发生反应。
喹啉的连接: 喹啉部分通过亲核取代反应引入,其中喹啉衍生物与哌啶中间体反应。
甲酰胺的形成: 最后一步涉及通过使中间体与合适的羧基化剂反应来形成甲酰胺基团。
工业生产方法
虽然 PF 750 的具体工业生产方法没有得到广泛的文献记载,但合成通常涉及标准的有机合成技术,包括纯化步骤,如重结晶和色谱,以实现高纯度。
化学反应分析
反应类型
PF 750 主要经历以下类型的反应:
取代反应: 涉及分子内官能团的替换。
常见试剂和条件
亲核取代: 喹啉衍生物和哌啶中间体等试剂。
羧基化: 在受控温度和 pH 条件下,羧基化剂等试剂。
主要产品
感兴趣的主要产品是 PF 750 本身,它是最后一步形成甲酰胺后得到的。副产物可能包括未反应的起始物质和来自中间步骤的副产物。
相似化合物的比较
类似化合物
URB597: 另一种 FAAH 抑制剂,但与 PF 750 相比,选择性和效力较低。
OL-135: 一种具有不同药代动力学特性的可逆 FAAH 抑制剂。
JZL184: 抑制单酰基甘油脂肪酶 (MAGL),但不抑制 FAAH,提供不同的作用机制。
PF 750 的独特性
PF 750 由于其对 FAAH 的高选择性和不可逆抑制而脱颖而出。即使在高浓度下,它也未显示出明显的脱靶活性,使其成为研究 FAAH 相关途径的非常特异的工具 .
属性
IUPAC Name |
N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(24-20-7-2-1-3-8-20)25-12-10-17(11-13-25)14-18-15-19-6-4-5-9-21(19)23-16-18/h1-9,15-17H,10-14H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIODYGOZWZNCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648906 | |
| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959151-50-9 | |
| Record name | PF-750 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959151509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-750 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7756CPP14K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-750 a unique inhibitor of fatty acid amide hydrolase (FAAH)?
A1: Unlike other FAAH inhibitors, PF-750 exhibits remarkable selectivity for FAAH over other mammalian serine hydrolases. [] This is attributed to its unique mechanism of action. While most serine hydrolases primarily hydrolyze esters and thioesters, FAAH can also hydrolyze C(O)-N bonds. PF-750 leverages this unique ability, forming a covalent bond with the active site serine nucleophile of FAAH, leading to time-dependent and highly specific inhibition. [, ]
Q2: How does the structure of PF-750 contribute to its selectivity for human FAAH?
A2: A crystal structure of humanized rat FAAH complexed with PF-750 reveals key interactions. [] The quinoline moiety of PF-750 forms specific interactions with residues unique to the human FAAH active site, explaining its selectivity. This structural insight is invaluable for designing future FAAH inhibitors with improved potency and species selectivity for potential therapeutic applications. []
Q3: Has PF-750 been explored for dual-targeting strategies?
A3: Yes, researchers have investigated PF-750 as a starting point for developing dual inhibitors targeting both FAAH and soluble epoxide hydrolase (sEH). [] This dual-targeting approach aims to enhance the efficacy of pain treatment by simultaneously inhibiting two enzymes involved in pain regulation. Modifications to the PF-750 scaffold led to compounds with improved potency for both targets, highlighting the potential of this strategy. []
Q4: Does PF-750 undergo hydrolysis by FAAH like some other β-lactam-based inhibitors?
A4: Interestingly, PF-750 does not undergo hydrolysis by FAAH. [] Studies using LC/MS analysis demonstrated that while PF-750 interacts with and inhibits hFAAH, the enzyme does not open the β-lactam ring of PF-750. This finding contrasts with the hydrolysis observed when β-lactam inhibitors are incubated with other serine hydrolases, suggesting a distinct mechanism of interaction between PF-750 and FAAH. []
Q5: What is the significance of studying the structure-activity relationship (SAR) of PF-750?
A5: Understanding the SAR of PF-750 is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. [] By systematically modifying different structural elements of PF-750, researchers can identify the key functional groups responsible for its interactions with FAAH and explore modifications that could enhance its therapeutic potential.
Q6: Are there any studies investigating the in vivo effects of PF-750?
A6: While specific in vivo efficacy data for PF-750 was not found within the provided research abstracts, one study mentions the successful development of a dual FAAH/sEH inhibitor derived from the PF-750 scaffold with promising pharmacokinetic properties and in vivo target engagement in mice. [] This suggests that PF-750 and its analogs hold potential for in vivo applications.
Q7: What is the potential impact of PF-750 on future pain management strategies?
A7: PF-750, as a highly selective and potent FAAH inhibitor, provides a valuable tool for studying FAAH and its role in pain, inflammation, and other CNS disorders. [] Its unique mechanism of action and the insights gained from its structure-activity relationship studies can guide the development of novel therapeutics targeting FAAH with improved efficacy and safety profiles for managing pain and other conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




